molecular formula C7H7N3S B112751 2,6-Benzothiazolediamine CAS No. 5407-51-2

2,6-Benzothiazolediamine

Cat. No. B112751
CAS RN: 5407-51-2
M. Wt: 165.22 g/mol
InChI Key: HYBCFWFWKXJYFT-UHFFFAOYSA-N
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Patent
US08097758B2

Procedure details

2-Amino-6-nitrobenzothiazole (1.0 g, 5.12 mmol) was dissolved in 100 ml of MeOH and palladium on activated carbon (10%, 545 mg, 0.51 mmol) was added. The reaction mixture was hydrogenated using hydrogen at RT (3 bar H2) for 2.5 h. The mixture was filtered, the solvent was removed under reduced pressure and the residue was purified using silica gel chromatography (ethyl acetate:n-heptane 1:2). 0.81 g (yield: 96%) of the purified title compound was obtained.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
545 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][C:4]2[CH:10]=[C:9]([N+:11]([O-])=O)[CH:8]=[CH:7][C:5]=2[N:6]=1.[H][H]>CO.[Pd]>[S:3]1[C:4]2[CH:10]=[C:9]([NH2:11])[CH:8]=[CH:7][C:5]=2[N:6]=[C:2]1[NH2:1]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
NC=1SC2=C(N1)C=CC(=C2)[N+](=O)[O-]
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
545 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at RT
CUSTOM
Type
CUSTOM
Details
for 2.5 h
Duration
2.5 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified
CUSTOM
Type
CUSTOM
Details
0.81 g (yield: 96%) of the purified title compound
CUSTOM
Type
CUSTOM
Details
was obtained

Outcomes

Product
Name
Type
Smiles
S1C(=NC2=C1C=C(C=C2)N)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.